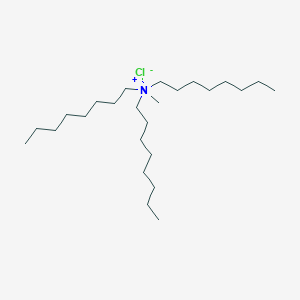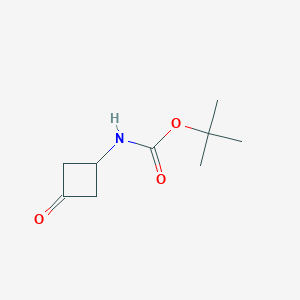
Cloruro de metiltrioctylamonio
Descripción general
Descripción
Methyltrioctylammonium chloride, also known as MTOAC, is an alkyl ammonium salt that is used in many scientific applications. It is an important chemical compound in the field of organic synthesis, as it can be used to synthesize various organic compounds. MTOAC is also used in research applications in biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Catalizador en la Síntesis de Derivados de Acridina Diona
El cloruro de metiltrioctylamonio se puede utilizar como catalizador en la síntesis de derivados de acridina diona a partir de aldehído aromático, dimedona y aminas bajo irradiaciones ultrasónicas . Este proceso es significativo en la producción de derivados de acridina diona, que tienen diversas aplicaciones en la química medicinal debido a sus actividades biológicas.
Catalizador en la Síntesis de Sistemas π Extendidos
Este compuesto también sirve como catalizador en la síntesis de sistemas π extendidos utilizando aldehídos aromáticos y metildiazinas . Los sistemas π extendidos son importantes en el campo de la electrónica orgánica, ya que pueden exhibir propiedades semiconductoras.
Componente en Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura
El this compound es un componente de un sistema catalítico utilizado en la reacción de acoplamiento cruzado de Suzuki-Miyaura de una variedad de cloruros de arilo y heteroarilo en agua . La reacción de acoplamiento cruzado de Suzuki-Miyaura es un tipo de reacción química en la que se forma un enlace carbono-carbono a partir de un compuesto organoboro y un haluro utilizando un catalizador de paladio.
Safety and Hazards
Methyltrioctylammonium chloride is classified as acutely toxic if swallowed, causes severe skin burns and eye damage, may damage fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and avoid release to the environment .
Análisis Bioquímico
Biochemical Properties
Methyltrioctylammonium chloride plays a crucial role in biochemical reactions, particularly in the extraction and separation of metal ions. It interacts with various enzymes, proteins, and other biomolecules, primarily through ionic and hydrophobic interactions. For instance, it has been used as a catalyst in the synthesis of acridine dione derivatives from aromatic aldehyde, dimedone, and amines under ultrasonic irradiations . Additionally, it facilitates the catalytic oxidation of cyclohexene to 1,6-hexanedioic acid, showcasing its versatility in biochemical processes .
Cellular Effects
Methyltrioctylammonium chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the extraction of cobalt (II) ions from nickel (II)-containing chloride solutions, which can have downstream effects on cellular metal ion homeostasis . The compound’s impact on cell function is also evident in its ability to act as a phase transfer catalyst, thereby influencing the distribution and availability of reactants within the cellular environment.
Molecular Mechanism
At the molecular level, methyltrioctylammonium chloride exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It acts as a liquid anion exchanger, facilitating the transfer of anionic species across phase boundaries . This mechanism is particularly useful in the extraction of metals and other anionic compounds from aqueous solutions, where it forms complexes with target ions and enhances their solubility in organic solvents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyltrioctylammonium chloride can change over time due to its stability and degradation properties. The compound is stable under inert gas conditions but is hygroscopic and incompatible with strong oxidizing agents . Long-term studies have shown that its catalytic activity can be maintained over extended periods, although its efficacy may decrease if exposed to moisture or oxidizing environments.
Dosage Effects in Animal Models
The effects of methyltrioctylammonium chloride vary with different dosages in animal models. At lower doses, it can effectively catalyze biochemical reactions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
Methyltrioctylammonium chloride is involved in various metabolic pathways, particularly those related to the extraction and processing of metal ions. It interacts with enzymes and cofactors that facilitate the transfer of anionic species, thereby influencing metabolic flux and metabolite levels . Its role as a phase transfer catalyst also underscores its importance in metabolic processes that require the efficient transfer of reactants between different phases.
Transport and Distribution
Within cells and tissues, methyltrioctylammonium chloride is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its catalytic effects . The compound’s hydrophobic nature also allows it to integrate into lipid membranes, further influencing its distribution within the cellular environment.
Subcellular Localization
Methyltrioctylammonium chloride exhibits specific subcellular localization patterns, which are critical for its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role as a phase transfer catalyst, as it ensures that the compound is positioned optimally to facilitate the transfer of reactants and products within the cell.
Propiedades
IUPAC Name |
methyl(trioctyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBGEWXEAPTVCK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35675-86-6 (iodide), 22061-11-6 (Parent) | |
| Record name | Trioctylmethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044487 | |
| Record name | Methyltrioctylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [Alfa Aesar MSDS] | |
| Record name | Methyltrioctylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11692 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
5137-55-3, 63393-96-4 | |
| Record name | Trioctylmethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trioctylmethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltrioctylammonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyltrioctylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltrioctylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quaternary ammonium compounds, tri-C8-10-alkylmethyl, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRICAPRYLYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Q8S2MJ6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does methyltrioctylammonium chloride interact with metal ions in solution?
A1: Methyltrioctylammonium chloride acts as a phase transfer catalyst and extractant for metal ions. It forms ion pairs with anionic metal chloro complexes in the aqueous phase, facilitating their transfer into the organic phase. This interaction is influenced by factors like metal ion hydration, chloride salt concentration, and pH. [] ()
Q2: Can you provide the molecular formula and weight of methyltrioctylammonium chloride?
A2: The molecular formula of methyltrioctylammonium chloride is C25H54NCl, and its molecular weight is 404.16 g/mol.
Q3: What spectroscopic techniques are used to characterize methyltrioctylammonium chloride and its interactions?
A3: Researchers commonly employ Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) to characterize methyltrioctylammonium chloride modified materials. UV-Vis spectrophotometry is used to quantify metal ion concentrations after complexation and extraction with methyltrioctylammonium chloride. [, , ] (, , )
Q4: Is methyltrioctylammonium chloride compatible with various organic solvents?
A4: Yes, methyltrioctylammonium chloride demonstrates good solubility in numerous organic solvents like chloroform, toluene, benzene, and various alcohols, making it versatile for liquid-liquid extraction processes. [, , ] (, , )
Q5: What are the main applications of methyltrioctylammonium chloride as a phase transfer catalyst?
A6: Methyltrioctylammonium chloride is widely utilized in phase transfer catalysis for reactions like oxidations, alkylations, and esterifications. Its ability to transfer reactants between immiscible phases enhances reaction rates and yields. [, , ] (, , )
Q6: Can you elaborate on the role of methyltrioctylammonium chloride in metal extraction processes?
A7: Methyltrioctylammonium chloride acts as an extractant by forming hydrophobic ion pairs with metal complexes in the aqueous phase. These ion pairs then partition into the organic phase, facilitating metal separation and recovery from aqueous solutions. [, , ] (, , )
Q7: How selective is methyltrioctylammonium chloride in extracting specific metal ions?
A8: The selectivity of methyltrioctylammonium chloride for metal extraction depends on factors like the metal's charge density, the presence of competing ions, and the nature of the organic solvent used. Studies have demonstrated its effectiveness in separating cobalt from nickel, as well as zinc and cadmium from iron. [, ] (, )
Q8: Has methyltrioctylammonium chloride been used in the development of analytical sensors?
A9: Yes, methyltrioctylammonium chloride has been successfully incorporated into optical sensors for the determination of cobalt and iron. Its ability to selectively bind with these metal ions in the presence of specific ligands allows for sensitive and selective detection. [, ] (, )
Q9: Have there been computational studies on the interactions of methyltrioctylammonium chloride with metal ions?
A10: While specific computational studies focusing solely on methyltrioctylammonium chloride and its metal ion interactions might be limited within the provided research, the field of computational chemistry offers valuable tools to study such interactions. Molecular dynamics simulations and quantum chemical calculations can provide insights into binding energies, geometries, and electronic properties of metal-methyltrioctylammonium chloride complexes. [] ()
Q10: How do structural modifications to the alkyl chains of quaternary ammonium salts like methyltrioctylammonium chloride affect their extraction efficiency?
A11: The length and branching of alkyl chains in quaternary ammonium salts influence their hydrophobicity and steric hindrance, which consequently impact their extraction efficiency and selectivity for specific metal ions. Longer alkyl chains generally enhance hydrophobicity and, therefore, extraction efficiency. [, ] (, )
Q11: Are there environmental concerns associated with the use of methyltrioctylammonium chloride?
A13: As with many chemicals, responsible handling and disposal practices are crucial for methyltrioctylammonium chloride. Research is ongoing to explore its environmental impact and potential for biodegradation. [, ] (, )
Q12: Can you describe some specific applications of methyltrioctylammonium chloride in wastewater treatment?
A14: Methyltrioctylammonium chloride is employed in wastewater treatment for the removal of pollutants like dyes and heavy metals. It can be incorporated into systems like polymer inclusion membranes or used as an extractant in liquid-liquid extraction processes to selectively remove these contaminants from wastewater. [, , ] (, , )
Q13: What are the advantages of using methyltrioctylammonium chloride in microbial fuel cells?
A15: In microbial fuel cells, methyltrioctylammonium chloride can be used in the fabrication of proton exchange membranes. These membranes are crucial for separating the anode and cathode chambers, allowing for proton transport while preventing the mixing of reactants. [] ()
Q14: How does the solubility of methyltrioctylammonium chloride in different solvents affect its applications?
A16: The solubility of methyltrioctylammonium chloride plays a significant role in determining its suitability for specific applications. For instance, its high solubility in organic solvents makes it effective for liquid-liquid extraction, while its compatibility with certain polymers is crucial for its use in polymer inclusion membranes. [, ] (, )
Q15: What analytical techniques are commonly used to validate methods involving methyltrioctylammonium chloride?
A17: Validation of analytical methods using methyltrioctylammonium chloride often involves techniques like flame atomic absorption spectrometry (FAAS), inductively coupled plasma atomic emission spectrometry (ICP-AES), high-performance liquid chromatography (HPLC), and UV-Vis spectrophotometry. These techniques help assess parameters like accuracy, precision, linearity, and limits of detection. [, , ] (, , )
Q16: What are some other notable applications of methyltrioctylammonium chloride in scientific research?
A16: Methyltrioctylammonium chloride finds use in various research areas, including:
- Extraction of heat-stable salts from amine CO2 solvents: It helps regenerate amine solutions used in carbon capture processes by removing degradation products. [] ()
- Synthesis of nanoparticles: It can act as a stabilizing agent and shape-directing template in the synthesis of nanoparticles like zinc oxide and gold. [] ()
- Drug analysis: It has been used in extraction techniques for analyzing pharmaceuticals like vincristine and fluoroquinolone antibiotics in biological samples. [, ] (, )
- Analysis of Traditional Chinese Medicines: Used in extraction and preconcentration methods for analyzing active compounds in complex herbal mixtures. [] ()
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B57221.png)





![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)

![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)


